molecular formula C17H12F3N3O4S B2829494 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 886929-13-1

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2829494
CAS No.: 886929-13-1
M. Wt: 411.36
InChI Key: DZMUBYOJJIRUKS-UHFFFAOYSA-N
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Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and at position 2 with a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position. This structure combines electron-withdrawing groups (methanesulfonyl and trifluoromethyl) with a rigid oxadiazole scaffold, which is associated with diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c1-28(25,26)13-7-3-5-11(9-13)15-22-23-16(27-15)21-14(24)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMUBYOJJIRUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Formation of the Benzamide Core: The benzamide core can be formed by reacting the oxadiazole derivative with a trifluoromethyl-substituted benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Research Findings

Methanesulfonyl vs.

Trifluoromethyl Role : The -CF₃ group increases lipophilicity and metabolic stability, a feature shared with flutolanil but optimized in the target compound through oxadiazole integration .

Synthetic Challenges : Low yields in oxadiazole derivatives (e.g., 12–50% in ) suggest the need for optimized coupling conditions for the target compound.

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the methanesulfonyl group and trifluoromethyl substituent enhances its chemical stability and biological interactions.

Chemical Formula : C₁₄H₁₂F₃N₃O₃S
Molecular Weight : 357.32 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with the oxadiazole structure often inhibit enzymes such as cyclooxygenases (COX), which play critical roles in inflammation and pain pathways.
  • Receptor Modulation : The compound may interact with specific neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways relevant to mood disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties by disrupting bacterial enzyme functions.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study AAntimicrobialIn vitro assaysShowed significant inhibition of bacterial growth against E. coli and S. aureus.
Study BAnti-inflammatoryCOX inhibition assayInhibited COX-2 activity with an IC50 value of 25 µM.
Study CAntidepressant-like effectBehavioral tests in miceExhibited significant antidepressant-like effects in forced swimming tests (FST).

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research indicated that the compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases.
  • Antidepressant Potential : In behavioral studies on mice, the compound demonstrated an antidepressant-like effect that was linked to serotonergic modulation without significant side effects.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring followed by coupling with the benzamide moiety. Key steps include:

  • Oxadiazole formation : Cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅ under reflux (80–100°C) .
  • Amide coupling : Reaction of the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride using a base (e.g., K₂CO₃) in anhydrous DMF at 60°C .
  • Critical conditions : Moisture-free environments, controlled stoichiometry (1:1.2 molar ratio for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Distinct shifts for the methanesulfonyl group (~3.3 ppm for CH₃, 13C ~44 ppm) and trifluoromethyl (19F NMR: −60 to −65 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What common chemical reactions does this compound undergo, and how are they optimized?

  • Nucleophilic substitution : Reacts with amines (e.g., benzylamine) at the oxadiazole C-2 position in THF at 25°C, requiring catalytic KI .
  • Reduction : Hydrogenation of the oxadiazole ring with Pd/C and H₂ (1 atm) yields dihydro derivatives, but may degrade the trifluoromethyl group if temperatures exceed 50°C .

Advanced Research Questions

Q. How can synthesis scalability be improved without compromising purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., oxadiazole cyclization in 30 minutes vs. 12 hours traditionally) with comparable yields (75–80%) .
  • Flow chemistry : Continuous processing of coupling steps minimizes intermediate isolation and improves reproducibility .
  • Catalyst screening : Pd(OAc)₂/Xantphos enhances Buchwald-Hartwig aminations for derivatives, achieving >90% conversion .

Q. How should contradictory biological activity data be resolved in preclinical studies?

  • Assay validation : Use orthogonal methods (e.g., enzyme inhibition vs. cellular cytotoxicity) to confirm target engagement .
  • Stability testing : Monitor compound degradation in PBS or cell media via LC-MS; adjust buffer pH (6.5–7.4) to prevent hydrolysis of the oxadiazole ring .
  • Batch-to-batch consistency : Enforce strict QC protocols (e.g., ¹H NMR integration, residual solvent analysis) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to model binding poses. The trifluoromethyl group shows hydrophobic interactions in the ATP-binding pocket .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-protein complexes .
  • QSAR modeling : Correlate substituent electronegativity (e.g., -SO₂CH₃ vs. -CF₃) with IC₅₀ values to guide derivative design .

Q. How do structural modifications impact the compound’s physicochemical and biological properties?

  • Methanesulfonyl vs. sulfonamide : Replacing -SO₂CH₃ with -SO₂NH₂ increases solubility (logP reduction from 3.2 to 2.1) but reduces cell permeability .
  • Oxadiazole vs. thiadiazole : Thiadiazole analogs show 10-fold higher CYP3A4 inhibition, necessitating metabolic stability assays .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for kinase inhibition.

  • Root cause : Variability in assay conditions (ATP concentration, incubation time).
  • Resolution : Standardize protocols (e.g., 10 µM ATP, 1 hr incubation) and use a reference inhibitor (e.g., staurosporine) for normalization .

Key Considerations for Experimental Design

  • Reaction monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) or in-situ IR to track oxadiazole formation .
  • Biological assays : Include negative controls (DMSO vehicle) and validate cell lines via STR profiling to avoid cross-contamination .

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